molecular formula C9H7BrO3 B1599837 Methyl 2-(4-bromophenyl)-2-oxoacetate CAS No. 57699-28-2

Methyl 2-(4-bromophenyl)-2-oxoacetate

Cat. No. B1599837
CAS RN: 57699-28-2
M. Wt: 243.05 g/mol
InChI Key: ZFPFIURFXDPBIP-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromophenyl)-2-oxoacetate” is a chemical compound. It’s a derivative of phenylacetic acid containing a bromine atom . It’s also known as “Methyl 4-bromophenylacetate” and has a molecular weight of 229.075 .


Synthesis Analysis

“Methyl 4-bromophenylacetate” can be synthesized from 4-bromophenylacetic acid by Fischer esterification, which involves refluxing it with methanol acidified with sulfuric acid . Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolyzing the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-bromophenyl)-2-oxoacetate” is represented by the formula C9H9BrO2 . The compound has a molecular weight of 229.071 .


Chemical Reactions Analysis

“Methyl 4-bromophenylacetate” can undergo various chemical reactions. For instance, it can be converted into a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid can be made by condensing the simple hydrazone with aldehydes .


Physical And Chemical Properties Analysis

“Methyl 2-(4-bromophenyl)-2-oxoacetate” has a molecular weight of 229.071 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 268.6±15.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 2-(4-bromophenyl)-2-oxoacetate and its derivatives have been synthesized and characterized for various applications. For instance, Zhou Hua-feng (2007) reported the synthesis of methyl 2-(4-methoxyphenyl)-2-oxoacetate from the ascidian Polycarpa aurata, providing a method with better yield than other methods (Zhou, 2007).

Applications in Chemistry and Drug Development

  • Methyl 2-(4-bromophenyl)-2-oxoacetate derivatives have been explored for their potential in the field of chemistry and drug development. A study by A. Souldozi et al. (2010) focused on the efficient synthesis of highly functionalized derivatives, indicating the compound's utility in advanced organic synthesis (Souldozi, Dadrass, & Ranjdost, 2010).

Biomedical Applications

  • Y. E. Ryzhkova et al. (2020) investigated the electrochemically induced transformation of related compounds, highlighting the potential of such compounds in biomedical applications, particularly for the regulation of inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Antioxidant and Anticancer Activities

  • The study by Hui Dong et al. (2022) explored methylated and acetylated derivatives of bromophenols, including those similar to Methyl 2-(4-bromophenyl)-2-oxoacetate, for their antioxidant and anticancer activities, indicating the compound's relevance in cancer research and therapy (Dong et al., 2022).

Chemical Fixation of CO2

  • Methyl 2-(4-bromophenyl)-2-oxoacetate and its derivatives have been investigated for their role in the chemical fixation of CO2, as shown in the study by Mesut Ikiz et al. (2015), which discussed the use of such compounds in creating cyclic carbonates (Ikiz et al., 2015).

Safety And Hazards

“Methyl 4-bromophenylacetate” is considered hazardous. It may cause eye irritation, skin irritation, and respiratory tract irritation. It may be harmful if swallowed, inhaled, or absorbed through the skin . It should be handled with care, using personal protective equipment, and stored in a cool, dry place .

properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPFIURFXDPBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459133
Record name methyl 2-(4-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromophenyl)-2-oxoacetate

CAS RN

57699-28-2
Record name Methyl 4-bromo-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57699-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(4-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dess-Martin periodinane (7.6 g, 17.96 mmol) was added to an ambient temperature solution of methyl (4-bromophenyl)(hydroxy)acetate (4 g, 16.33 mmol) in methylene chloride (100 mL). After stirring at ambient temperature for 2 h, the reaction mixture was quenched with saturated aqueous sodium thiosulfate/saturated aqueous sodium bicarbonate (1:1) and extracted with methylene chloride. The combined organic extracts were dried (magnesium sulfate) and concentrated in vacuo. Chromatography over silica eluting with 0-50% ethyl acetate/hexane afforded methyl (4-bromophenyl)(oxo)acetate.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Saha, SK Ray, VK Singh - Tetrahedron Letters, 2017 - Elsevier
A copper catalyzed Pummerer type reaction of α-thio aryl/heteroarylacetates is described for the first time. This transformation represents a new route to synthesize α-keto esters, which …
Number of citations: 14 www.sciencedirect.com
AK Padala, V Saikam, A Ali, QN Ahmed - Tetrahedron, 2015 - Elsevier
An efficient, mild, cost effective and practical method is presented for generation of esters (RCO 2 R′) from acids (RCO 2 H)/ 2-oxoacids (RCOCO 2 H)/ 2-oxoaldehydes (RCOCHO)/ 2-…
Number of citations: 12 www.sciencedirect.com
G Reyes‐Rangel, Y Bandala, F García‐Flores… - Chirality, 2013 - Wiley Online Library
Chiral sulfoxides/N‐oxides (R)‐1 and (R,R)‐2 are effective chiral promoters in the enantioselective allylation of α‐keto ester N‐benzoylhydrazone derivatives 3a, 3b, 3c, 3d, 3e, 3f, 3g to …
Number of citations: 15 onlinelibrary.wiley.com
S Battula, N Battini, D Singh, QN Ahmed - scholar.archive.org
1H and 13C NMR spectra were recorded on DPX FT-NMR 500 and 400 MHz instruments. Chemical shifts of protons reported in parts per million (ppm) downfield from tetramethylsilane …
Number of citations: 0 scholar.archive.org
PL Bhargude, JJ Lade, BN Patil, KS Vadagaonkar… - scholar.archive.org
1. General information α-Carboxy aldehydes were synthesized according to a literature procedure.[22] Chemical reagents were obtained from commercial suppliers. All reactions were …
Number of citations: 0 scholar.archive.org
J Zhuang, C Wang, F Xie, W Zhang - Tetrahedron, 2009 - Elsevier
A novel one-pot synthesis of aryl α-keto esters was developed through oxidation of aryl-ketones using selenium dioxide, esterification accompanied by ketalization, and hydrolysis. Both …
Number of citations: 56 www.sciencedirect.com
Z Baoli, Y Liangfeng, C Kai, Z Liyun… - Chinese Journal of …, 2021 - sioc-journal.cn
Herein, an aerobic oxidation approach for the synthesis of α-keto esters using oxygen as a cheap and pollution-free oxidant has been developed. By using readily available α-diazo …
Number of citations: 14 sioc-journal.cn
M Sreenivasulu, KS Kumar, PR Kumar… - Organic & …, 2012 - pubs.rsc.org
A dually NHC-catalyzed reaction cascade comprising an initial hydroacylation of an activated ketone and subsequent Sonogashira/Heck/Suzuki coupling in the same pot is reported. …
Number of citations: 14 pubs.rsc.org
赵保丽, 杨良凤, 程凯, 周丽云, 万结平 - 有机化学, 2021 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: wanjieping@jxnu.edu.cn; zly9510@126.com Received November 12, 2021…
Number of citations: 3 sioc-journal.cn
水谷祐介 - (No Title), 2016 - 奈良先端科学技術大学院大学
Number of citations: 4

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